molecular formula C24H23NO5 B554261 Cbz-L-Tyrosine benzyl ester CAS No. 5513-40-6

Cbz-L-Tyrosine benzyl ester

Cat. No. B554261
CAS RN: 5513-40-6
M. Wt: 405.4 g/mol
InChI Key: MUSDDUICYXQXRT-QFIPXVFZSA-N
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Scientific Research Applications

Biocatalytic Derivatization of L-Tyrosine

  • Summary of the Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .
  • Methods of Application or Experimental Procedures : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Chemical synthesis processes commonly require extreme reaction conditions such as high temperatures, multi-step procedures, and high-cost precursors, resulting in various toxic intermediates and limited economic benefit. Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .
  • Results or Outcomes : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

Benzyl Ester Derivatives

  • Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
  • Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .
  • Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .

Protease Studies

  • Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Esterification of Carboxylic Acids

  • Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
  • Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .
  • Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .

Protease Studies

  • Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

According to the available safety data sheet, there are no known hazards associated with Cbz-L-Tyrosine benzyl ester6. However, it’s recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound6.


Future Directions

The future directions for Cbz-L-Tyrosine benzyl ester and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods could make these compounds more accessible for research and potential therapeutic applications3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to the original papers and resources.


properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDDUICYXQXRT-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426722
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-Tyrosine benzyl ester

CAS RN

5513-40-6
Record name Cbz-L-Tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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